(2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, such as furan-2-yl aldehyde and 4-phenyl-1,3-thiazol-2-ylamine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the nitrile group. Detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of (2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile consists of a thiazole ring fused with a phenyl ring and a furan ring. The nitrile group is attached to the central carbon atom of the propenyl chain. The compound exhibits conjugation between the aromatic rings and the double bond, contributing to its stability and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic additions, electrophilic substitutions, and cyclizations. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its behavior in the presence of different reagents and catalysts .
Scientific Research Applications
Heterocyclic Compound Synthesis
(2E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a compound with potential use in the synthesis of various heterocyclic compounds. Its structural features make it a valuable building block for generating a wide range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The unique reactivity of compounds related to this compound offers mild reaction conditions for generating diverse heterocyclic structures, which are significant in medicinal chemistry and material science. (Gomaa & Ali, 2020)
Chemical Inhibition Studies
Though not directly related to this compound, research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes has shown the importance of thiazole derivatives in understanding drug metabolism and potential drug-drug interactions. This research provides a foundation for evaluating the metabolic pathways of thiazole-containing compounds and their interactions with other drugs, which is crucial for drug development and safety assessment. (Khojasteh et al., 2011)
Phosphorylated Derivatives Synthesis
The synthesis of phosphorylated derivatives of thiazoles, which are related to the structural motif of this compound, highlights the compound's potential application in creating compounds with varied biological activities. These derivatives are known for their insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. This indicates the broader applicability of thiazole-containing compounds in developing new therapeutics. (Abdurakhmanova et al., 2018)
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives, which share a structural resemblance with this compound, demonstrates the potential of these compounds as antioxidant and anti-inflammatory agents. This suggests that derivatives of this compound might also possess similar biological activities, making them valuable for pharmaceutical research aimed at developing new therapeutic agents. (Raut et al., 2020)
Future Directions
Researchers should explore the biological activity, potential drug-like properties, and synthetic modifications of this compound. Investigations into its pharmacological effects, target interactions, and therapeutic applications are warranted. Additionally, studies on its environmental impact and toxicity profiles are essential for responsible use and development .
For more detailed information, refer to the provided Material Safety Data Sheet (MSDS) and relevant peer-reviewed papers . If you need further assistance or additional references, feel free to ask!
Properties
IUPAC Name |
(E)-3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S/c19-12-16(11-14-7-3-1-4-8-14)18-20-17(13-21-18)15-9-5-2-6-10-15/h1-11,13H/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASYGYFEXQRRMK-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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